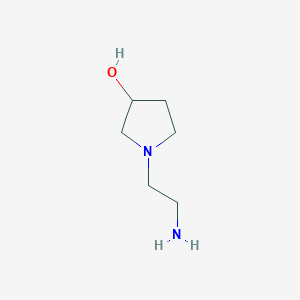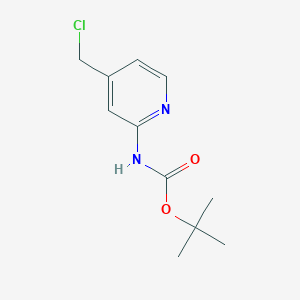
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H5ClF3N3 and its molecular weight is 247.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Variability and Complex Formation
Research highlights the vast chemical variability and complex formation capabilities of compounds related to 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, such as pyrazole-pyridine/pyrazine ligands. These compounds exhibit intriguing properties, including the ability to form various complex compounds with significant spectroscopic properties, structures, magnetic properties, and biological or electrochemical activity. This versatility suggests potential research avenues in exploring unknown analogues of such compounds for advanced applications (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, which shares structural similarities with pyrazole derivatives, is crucial in the medicinal and pharmaceutical industries due to its wide range of applicability. Research focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts underscores the compound's potential in creating novel lead molecules for drug development. This indicates the role of pyrazole derivatives in facilitating the synthesis of complex molecules with medicinal value (Parmar, Vala, & Patel, 2023).
Spin Crossover and Magnetic Properties
The study of iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands, including pyridine or pyrazine units, reveals the significance of such compounds in developing materials with controllable magnetic properties. The synthesis, crystallization methods, and resulting SCO properties of these materials highlight the potential for applications in molecular electronics and information storage technologies (Olguín & Brooker, 2011).
Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazole, demonstrate significant functionality in organic synthesis, catalysis, and medicinal applications. Their roles in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory effects, underscore their importance in drug development and synthetic chemistry (Li et al., 2019).
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the agrochemical industry, where they are used to protect crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
It’s known that tfmp derivatives have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These compounds are primarily used in the agrochemical industry for crop protection, suggesting they have potent effects on pests .
Safety and Hazards
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is classified as Acute Tox. 2 Oral - Eye Irrit. 2. It has a flash point of 79.4 °C and is considered a combustible, acute toxic Cat. 1 and 2 . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not flush into surface water or sanitary sewer system .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-3-8(15-7)16-6(4-5-14-16)9(11,12)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTUNUDTAJGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610797 |
Source


|
| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-45-6 |
Source


|
| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)




![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
